Isonicotinamidine, N-1-naphthyl-
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Overview
Description
Isonicotinamidine, N-1-naphthyl- is an organic compound with a complex structure that includes both isonicotinamidine and naphthyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Isonicotinamidine, N-1-naphthyl- can be synthesized through the reaction of 1-naphthylamine with isonicotinamidine. The reaction typically involves the use of a suitable solvent, such as ethanol, and may require heating to facilitate the reaction. The product is then purified through recrystallization or other purification techniques .
Industrial Production Methods
In industrial settings, the production of isonicotinamidine, N-1-naphthyl- may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also includes rigorous quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Isonicotinamidine, N-1-naphthyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthylamines .
Scientific Research Applications
Isonicotinamidine, N-1-naphthyl- has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of isonicotinamidine, N-1-naphthyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Naphthylamine: Shares the naphthyl group but lacks the isonicotinamidine moiety.
Isonicotinamide: Contains the isonicotinamidine group but lacks the naphthyl group.
Naphthylphthalamic acid: Similar in structure but used primarily in plant biology
Uniqueness
Isonicotinamidine, N-1-naphthyl- is unique due to its combined structure, which imparts distinct chemical and biological properties. This combination allows it to participate in a wider range of reactions and applications compared to its individual components .
Properties
CAS No. |
23565-16-4 |
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Molecular Formula |
C16H13N3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
N'-naphthalen-1-ylpyridine-4-carboximidamide |
InChI |
InChI=1S/C16H13N3/c17-16(13-8-10-18-11-9-13)19-15-7-3-5-12-4-1-2-6-14(12)15/h1-11H,(H2,17,19) |
InChI Key |
RVRVOANEKLRSNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=C(C3=CC=NC=C3)N |
Origin of Product |
United States |
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